molecular formula C10H17N5 B13348072 N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine

N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine

Cat. No.: B13348072
M. Wt: 207.28 g/mol
InChI Key: LLBIIQMCEQLVMI-UHFFFAOYSA-N
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Description

N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine is a compound that features a pyrimidine ring substituted with a pyrrolidine group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications to introduce the dimethyl groups . The reaction conditions often include the use of trifluoroacetic acid as a catalyst and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring and pyrrolidine group allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

Uniqueness

N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine is unique due to the combination of the pyrrolidine group and the dimethyl substitutions on the pyrimidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

4-N,4-N-dimethyl-2-pyrrolidin-1-ylpyrimidine-4,5-diamine

InChI

InChI=1S/C10H17N5/c1-14(2)9-8(11)7-12-10(13-9)15-5-3-4-6-15/h7H,3-6,11H2,1-2H3

InChI Key

LLBIIQMCEQLVMI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1N)N2CCCC2

Origin of Product

United States

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